4-Methoxy-6-methyl-1,3-benzodioxole
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Overview
Description
4-Methoxy-6-methyl-1,3-benzodioxole is an organic compound with the molecular formula C9H10O3 and a molecular weight of 166.18 g/mol It is a derivative of 1,3-benzodioxole, featuring a methoxy group at the 4-position and a methyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methyl-1,3-benzodioxole typically involves the following steps:
Starting Materials: The synthesis begins with catechol, which undergoes methylenation to form 1,3-benzodioxole.
Methoxylation: The 1,3-benzodioxole is then subjected to methoxylation using methanol and a suitable catalyst to introduce the methoxy group at the 4-position.
Methylation: Finally, the compound is methylated at the 6-position using methyl iodide and a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, and sulfonated derivatives.
Scientific Research Applications
4-Methoxy-6-methyl-1,3-benzodioxole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methyl-1,3-benzodioxole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response and signal transduction.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: The parent compound without the methoxy and methyl groups.
4-Methoxy-1,3-benzodioxole: Lacks the methyl group at the 6-position.
6-Methyl-1,3-benzodioxole: Lacks the methoxy group at the 4-position.
Uniqueness
4-Methoxy-6-methyl-1,3-benzodioxole is unique due to the presence of both methoxy and methyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
6443-70-5 |
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Molecular Formula |
C9H10O3 |
Molecular Weight |
166.17 g/mol |
IUPAC Name |
4-methoxy-6-methyl-1,3-benzodioxole |
InChI |
InChI=1S/C9H10O3/c1-6-3-7(10-2)9-8(4-6)11-5-12-9/h3-4H,5H2,1-2H3 |
InChI Key |
YFMBBFKIGQXWIG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)OC)OCO2 |
Origin of Product |
United States |
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